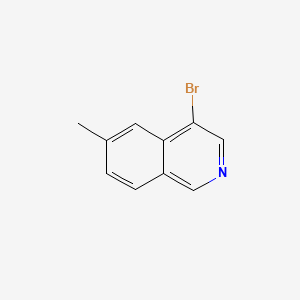

4-Bromo-6-methylisoquinoline

Descripción

Significance of Halogenated and Alkylated Isoquinolines in Contemporary Organic Synthesis and Medicinal Chemistry

Halogenated and alkylated isoquinolines are of particular importance in the fields of organic synthesis and medicinal chemistry. The introduction of halogen atoms, such as bromine, and alkyl groups, such as methyl, onto the isoquinoline (B145761) core significantly influences the molecule's electronic properties, reactivity, and biological activity. cymitquimica.com

Halogenated isoquinolines serve as versatile synthetic intermediates. acs.org The halogen atom, often at a specific position like C4, acts as a valuable synthetic handle, enabling further molecular diversification through various cross-coupling reactions like Suzuki-Miyaura and Sonogashira coupling. acs.org This strategic functionalization is crucial for building more complex molecular architectures. For instance, the bromine at position 4 is noted to enhance the reactivity for electrophilic substitution.

Alkylated isoquinolines are also central to medicinal chemistry. A methyl group can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes. The position of both halogen and alkyl substituents can alter the electronic distribution of the molecule, which in turn affects its interaction with biological targets. Isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govnih.govcymitquimica.com The development of methods for the direct C-4 alkylation of isoquinolines is an active area of research, highlighting the demand for these substituted scaffolds. acs.orgchemrxiv.orgrsc.org

Research Trajectory of 4-Bromo-6-methylisoquinoline and Related Derivatives

The research trajectory for this compound is primarily situated within its role as a key building block in synthetic and medicinal chemistry. While it is a relatively specific derivative, its synthesis and potential applications are part of a broader effort to create diverse libraries of substituted isoquinolines for drug discovery and materials science.

The synthesis of polysubstituted isoquinolines, including halogenated and alkylated variants, has been a focus of methodological development. nih.gov A practical and cost-effective method for the direct C4-halogenation of isoquinolines has been developed, which can be applied to produce compounds like 4-bromoisoquinolines. acs.org A specific synthesis for this compound has been reported, involving a one-pot sequence of dearomatization, electrophilic bromination with N-bromosuccinimide (NBS), and rearomatization, affording the product in a 39% yield. acs.org

The characterization of this compound has been documented, providing essential data for researchers utilizing this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1204298-52-1 | nih.govchemicalbook.comcalpaclab.com |

| Molecular Formula | C₁₀H₈BrN | nih.govcalpaclab.comchemicalbook.com |

| Molecular Weight | 222.08 g/mol | nih.govcalpaclab.com |

| Appearance | White solid | acs.org |

| InChIKey | UQKURXKBUHYNAT-UHFFFAOYSA-N | nih.gov |

Table 2: Spectroscopic Data for this compound

| Type | Data | Source |

|---|---|---|

| ¹H NMR (600 MHz, CDCl₃) | δ 9.09 (s, 1H), 8.68 (s, 1H), 7.92 (s, 1H), 7.87 (d, J = 8.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 2.62 (s, 3H) ppm | acs.org |

| ¹³C{¹H} NMR (151 MHz, CDCl₃) | δ 151.2, 144.6, 142.3, 134.7, 130.3, 128.1, 127.5, 124.6, 119.0, 22.2 ppm | acs.org |

Research on related derivatives, such as other halogenated or alkylated isoquinolines, often involves comparative studies to understand structure-activity relationships (SAR). lookchem.com For example, the properties of this compound might be compared with its chloro or nitro analogues to fine-tune its characteristics for a specific application.

Scope and Research Imperatives for this compound Studies

The future research directions for isoquinoline compounds, including this compound, are focused on several key areas. numberanalytics.com A primary imperative is the development of more efficient, sustainable, and cost-effective synthetic methods. numberanalytics.comnumberanalytics.com This includes the use of less toxic reagents and catalysts, such as 3d-transition metals, to construct the isoquinoline core and its derivatives. bohrium.com

A major driver for research is the exploration of isoquinoline-based compounds for therapeutic uses. nih.govnumberanalytics.com This involves designing and synthesizing new derivatives with improved potency and selectivity for specific biological targets. numberanalytics.com The potential for these compounds in personalized medicine and targeted therapies is an area of significant interest. numberanalytics.com For a compound like this compound, this would involve using it as a starting material to synthesize a variety of new molecules whose biological activities can then be screened. lookchem.com

Furthermore, there is a growing interest in the application of isoquinoline-based materials in emerging technologies, such as organic electronics. numberanalytics.com The specific electronic properties conferred by the bromo and methyl substituents could make derivatives of this compound candidates for such applications.

Key research imperatives include:

Methodological Advancement: Developing novel and efficient synthetic routes to access this compound and its derivatives.

Medicinal Chemistry Exploration: Utilizing this compound as a scaffold to generate novel compounds for screening against various diseases, including cancer and infectious diseases. nih.govnih.govnumberanalytics.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how changes affect its chemical and biological properties. lookchem.com

Materials Science Applications: Investigating the potential of this compound and its derivatives in the development of new functional organic materials. numberanalytics.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromoisoquinoline (B23445) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKURXKBUHYNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676670 | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-52-1 | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 6 Methylisoquinoline and Its Structural Analogues

Regioselective Bromination Strategies for Isoquinoline (B145761) Precursors

Achieving regioselective bromination at the C4 position of the isoquinoline nucleus is a significant synthetic challenge. Standard electrophilic bromination conditions tend to favor substitution on the benzene (B151609) ring portion of the molecule. orgsyn.orgresearchgate.net Consequently, specialized methods have been developed to direct the bromine atom to the desired C4 position of the pyridine (B92270) ring.

Direct Halogenation Approaches to the C4 Position

Directly introducing a halogen at the C4 position is of great importance as the resulting 4-haloisoquinolines are versatile intermediates for further chemical modifications. acs.org Traditional methods are often inefficient, but recent advancements have provided more practical routes.

A notable and cost-effective method involves a one-pot sequence that proceeds via a dearomatized intermediate. acs.orgnih.gov This strategy utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate a temporary dearomatization of the isoquinoline ring system. The resulting electron-rich enamine-like intermediate, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), readily undergoes electrophilic halogenation at the C4 position. acs.org Subsequent treatment with acid promotes rearomatization, yielding the 4-halogenated isoquinoline. This approach has been successfully applied to synthesize 4-bromo-6-methylisoquinoline from 6-methylisoquinoline (B1300163) in a 39% yield. acs.org The reaction demonstrates good functional group tolerance, allowing for the synthesis of various C4-brominated structural analogues. acs.org

| Precursor | Halogenating Agent | Product | Yield | Reference |

| 6-Methylisoquinoline | NBS | This compound | 39% | acs.org |

| 6-Chloroisoquinoline | NBS | 4-Bromo-6-chloroisoquinoline | 64% | acs.org |

| 6-Methoxyisoquinoline | NBS | 4-Bromo-6-methoxyisoquinoline | 72% | acs.org |

| Isoquinoline | NBS | 4-Bromoisoquinoline (B23445) | - | nih.gov |

| 6-Methylisoquinoline | NCS | 4-Chloro-6-methylisoquinoline | 81% | acs.org |

NBS: N-Bromosuccinimide; NCS: N-Chlorosuccinimide. Yields are for the isolated product.

Precursor Design for Controlled Bromine Introduction

An alternative to direct halogenation is to design a precursor that inherently favors the introduction of bromine at the C4 position. This can be achieved by altering the electronic structure or steric environment of the isoquinoline core.

One such strategy employs isoquinolin-1(2H)-ones as key intermediates. organic-chemistry.org These scaffolds can be functionalized through bromination and palladium-catalyzed cross-coupling reactions to introduce substituents at the C1 and C4 positions. The isoquinolinone structure facilitates functionalization before the final aromatization step. organic-chemistry.org

Another precursor-based approach involves the copper(II)-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes. acs.orgnih.gov This reaction directly generates 4-haloisoquinolines. The choice of the copper(II) halide (e.g., CuBr₂) determines the halogen that is incorporated at the C4 position. These 4-haloisoquinoline products can then be subjected to further functionalization, such as palladium-catalyzed cross-coupling reactions, to build more complex molecules. acs.orgnih.gov Similarly, bromine-mediated electrophilic cyclization of N'-(2-alkynylbenzylidene)hydrazides can produce halo-containing isoquinolinium intermediates, which serve as precursors for further diversification. nih.govrsc.org

Targeted Methylation Protocols at the C6 Position

Introducing a methyl group at the C6 position of the isoquinoline ring requires methods that can selectively functionalize the benzenoid portion of the heterocycle.

Strategies for Installing the Methyl Group

The methyl group at the C6 position is often incorporated by starting the synthesis with a precursor that already contains this functionality. The classic Pomeranz-Fritsch synthesis is a viable method for constructing the 6-methylisoquinoline core. smolecule.com This reaction involves the condensation of an appropriately substituted aromatic aldehyde, such as 4-methylbenzaldehyde, with an aminoacetaldehyde acetal (B89532) under acidic conditions, followed by cyclization to form the isoquinoline ring. smolecule.com

While direct C-H methylation of the isoquinoline core is challenging, enzymatic methods have been explored in the context of benzylisoquinoline alkaloid biosynthesis. O-methyltransferases (OMTs) can catalyze the methylation of hydroxyl groups at the C6 position, although this typically yields a methoxy (B1213986) group rather than a methyl group. researchgate.netchalmers.senih.gov

Sequential Functionalization Approaches

The synthesis of this compound is a clear example of a sequential functionalization strategy. The most direct documented route involves the C4-bromination of a pre-existing 6-methylisoquinoline molecule. acs.org This sequence—installing the C6-methyl group first, followed by C4-bromination—is effective due to the robust Boc₂O-mediated halogenation protocol that works on the methylated substrate. acs.org

Alternatively, a sequence could begin with a 4-bromoisoquinoline intermediate, followed by the introduction of the methyl group at the C6 position. This might be achieved through cross-coupling reactions if a suitable C6-functionalized 4-bromoisoquinoline (e.g., 4-bromo-6-haloisoquinoline) is available.

Sequential reactions are also central to methods that build the isoquinoline core and then functionalize it. For instance, a copper-mediated cyclization can form a 4-haloisoquinoline, which is then elaborated through subsequent palladium-catalyzed cross-coupling reactions to introduce various substituents. acs.orgnih.gov

Convergent and Divergent Synthetic Routes to the this compound Core

Both convergent and divergent strategies offer powerful pathways to construct complex molecules like this compound and its analogues, providing flexibility and efficiency.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. A powerful convergent approach for substituted isoquinolines is the palladium-catalyzed α-arylation of ketones. pnas.org This method couples an ortho-functionalized aryl halide with a ketone enolate. The resulting intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This strategy allows for significant variation in all substitution positions. To synthesize this compound, one could couple a ketone bearing a bromine at the α-position with an o-halo-p-tolualdehyde derivative. pnas.orgcrick.ac.uk

Another versatile convergent route involves the reaction of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This method allows for the rapid construction of highly substituted isoquinolines from as many as four separate components in a single operation. harvard.edu

| Aryl Halide Fragment | Ketone/Nitrile Fragment | Key Reaction | Product Type | Reference |

| 2-Bromo-4-methyl-benzaldehyde | α-Bromo ketone | Pd-catalyzed α-arylation & cyclization | Substituted Isoquinoline | pnas.org |

| Metalated o-tolualdehyde imine | Nitrile | Anion trapping & cyclization | Substituted Isoquinoline | harvard.edu |

| o-Bromoarylaldehyde | Terminal alkyne | Pd-catalyzed coupling & annulation | Substituted Isoquinoline | organic-chemistry.org |

A divergent synthesis starts from a common intermediate that is subsequently transformed into a library of structurally related compounds. rsc.orgnih.gov For example, methoxy-substituted isoquinolines can be regioselectively metalated at the C-1 position. The resulting organometallic intermediate can be trapped with various aromatic aldehydes to produce aryl(isoquinolin-1-yl)carbinols. These carbinols are versatile intermediates that can be used to synthesize different types of benzylisoquinoline and oxoaporphine alkaloids. rsc.orgnih.gov By choosing an appropriate isoquinoline starting material and aldehyde, this strategy could be adapted to generate a range of 4,6-disubstituted analogues from a single common precursor. Another divergent approach involves creating a library of substituted isoquinolines through Suzuki coupling of polysubstituted boronic acids with a common isoquinoline core, followed by further reactions like electrocyclization. beilstein-journals.org

Cascade Cyclization and Annulation Reactions for Isoquinoline Ring Formation

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. tandfonline.com Annulation protocols, particularly those involving unsaturated hydrocarbons, are powerful methods for constructing cyclic compounds like isoquinolines with high step-economy. mdpi.com

Various strategies have been developed that leverage cascade cyclization to form the isoquinoline ring system. One prominent approach involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, which is followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate to yield the isoquinoline product. organic-chemistry.org This method is effective for a range of aryl- and alkenyl-substituted acetylenes, providing excellent yields in short reaction times. organic-chemistry.org

Visible-light-induced photoredox catalysis has also emerged as a powerful tool for initiating cascade cyclizations. For instance, a transition-metal-free protocol using eosin (B541160) Y as an organic photocatalyst enables the reaction of 2-aryl-N-acryloyl indoles with alkyl radicals to furnish indolo[2,1-α]isoquinoline derivatives. rsc.org This process proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org Similarly, controlled radical cyclization cascades of o-alkynylated benzamides can be initiated by photoredox-catalyzed amidyl radical addition to the alkyne, leading to various isoquinoline-related structures. bohrium.com

Annulation reactions often utilize transition-metal catalysts to activate C–H or C–X bonds. mdpi.com For example, rhodium(III)-catalyzed [4+2] annulation of N-chlorobenzamides with alkynes proceeds at room temperature through the selective cleavage of C–H and N–Cl bonds to form 3-substituted N–H isoquinolones. mdpi.com Nickel-catalyzed annulations of ortho-halobenzamides with internal alkynes also provide a regioselective route to N-substituted isoquinolone derivatives. mdpi.com These methods represent highly efficient pathways for constructing the core isoquinoline structure, upon which further functionalization can be performed to yield targets like this compound.

Metal-Catalyzed Cross-Coupling Methods in Isoquinoline Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds. Palladium and copper catalysts, in particular, have been extensively used to forge new carbon-carbon and carbon-heteroatom bonds on the isoquinoline scaffold. acs.orgnih.gov

The Suzuki-Miyaura coupling is one of the most robust and widely used cross-coupling reactions for forming C-C bonds. acs.org It involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly valuable for the functionalization of the isoquinoline core at specific positions, such as C4 and C6.

To achieve functionalization at these positions, a suitably pre-functionalized isoquinoline, such as a bromo- or iodo-substituted analogue, is required. For instance, the synthesis of tetrazolo[5,1-a]isoquinolines has been achieved through a domino reaction sequence that begins with a Suzuki-Miyaura cross-coupling. nih.gov While specific examples detailing the simultaneous or sequential Suzuki-Miyaura coupling at both the C4 and C6 positions of a pre-existing 4,6-dihalo-isoquinoline are not prevalent in general literature, the principles of the reaction are well-established for individual positions on related heterocyclic systems.

The general feasibility is demonstrated by the successful Suzuki-Miyaura arylation of various borylated azines, including quinolines. manchester.ac.uk The process typically involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The regioselective functionalization would depend on the availability of the corresponding halo-substituted starting materials, such as 4-bromo-6-iodoisoquinoline (B13701063) or 4,6-dibromoisoquinoline, where differences in reactivity between the C-X bonds could be exploited for selective coupling.

Table 1: Illustrative Suzuki-Miyaura Reaction for Heterocycle Functionalization

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Product | Yield |

| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂, SPhos | 4-Methyl-1,1'-biphenyl | >95% |

| 2 | 2-Bromopyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃, XPhos | 2-(4-Methoxyphenyl)pyridine | ~85% |

| 3 | 1-Chloro-3-phenylisoquinoline | Arylboronic acids | PdCl₂(PPh₃)₂ | 1-Aryl-3-phenylisoquinolines | 75-92% |

This table presents representative Suzuki-Miyaura couplings to illustrate the general conditions and applicability. Specific yields are dependent on the exact substrates and conditions used.

Beyond the Suzuki-Miyaura coupling, a variety of other palladium- and copper-catalyzed reactions are employed in the synthesis and modification of isoquinolines.

Palladium-Catalyzed Reactions:

Heck Reaction: A Pd-catalyzed domino Heck reaction has been developed to synthesize 4-alkylated isoquinoline derivatives from 2-(1-alkynyl)benzaldimines. rsc.org This process involves the intramolecular nucleophilic attack of a σ-alkylpalladium(II) intermediate on the alkyne. rsc.org

Enolate Arylation: A powerful method for constructing the isoquinoline skeleton involves the palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides. rsc.org The resulting 1,5-dicarbonyl moiety can be cyclized with an ammonia source to form the isoquinoline ring in a fully regioselective manner. rsc.orgpnas.org This can even be performed as a one-pot, three-component synthesis. rsc.org

Iminoannulation: The palladium-catalyzed iminoannulation of internal acetylenes with the imines of o-iodobenzaldehydes provides a direct route to polysubstituted isoquinolines. acs.org

Copper-Catalyzed Reactions:

Annulation and Cyclization: Copper catalysis is an economical and low-toxicity alternative to palladium for certain transformations. researchgate.net Copper-catalyzed annulation reactions are effective for synthesizing nitrogen heterocycles. researchgate.net For instance, a one-pot synthesis of isoquinolines can be achieved through the palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization of the intermediate. organic-chemistry.org

Intramolecular Cyclization: A highly efficient method for preparing isoquinolines and isoquinoline N-oxides involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This reaction proceeds without the need for organic solvents or ligands. nih.gov

Tandem Reactions: Copper(I) iodide can catalyze tandem reactions to produce complex isoquinoline derivatives, such as pyrazolo[5,1-a]isoquinolines, under mild conditions. nih.govrsc.org

Suzuki-Miyaura Coupling for C4 and C6 Functionalization

C–H Activation Strategies for Isoquinoline Core Functionalization

Direct C–H activation has emerged as a step- and atom-economical strategy for synthesizing and functionalizing heterocycles, as it avoids the need for pre-functionalized substrates like halides or organometallics. mdpi.comnih.gov These reactions create new bonds by directly transforming an existing C–H bond. researchgate.net

The functionalization of isoquinolines via C–H activation is often guided by a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C–H bond, typically at the ortho-position. mdpi.com Various transition metals, including rhodium, palladium, ruthenium, and cobalt, are frequently used. mdpi.com

Key approaches include:

Annulation with Alkynes: Rhodium(III)-catalyzed C–H activation of O-pivaloyl oximes and their subsequent annulation with acryloylsilanes provides a route to highly functionalized 3-acylsilane-substituted isoquinolines. researchgate.net Similarly, the coupling of benzamidines with internal alkynes can afford 1-aminoisoquinolines. core.ac.uk

Use of Directing Groups: The amine group of primary benzylamines can act as a directing group in Ru(II)-catalyzed C-H functionalization/annulation with sulfoxonium ylides to yield isoquinolines without an external oxidant. organic-chemistry.org Hydrazones have also been employed as directing groups in palladium-catalyzed cyclizations with vinyl azides to prepare various substituted isoquinolines. researchgate.net

Phosphite-Mediated Alkylation: A novel approach involves a phosphite-mediated protocol that can achieve selective C–H alkylation. Depending on the conditions, this method can direct alkylation to the ortho (C8) or even the more challenging meta (C5 or C7) position of the isoquinoline core via a photochemical rearrangement. rsc.org

Table 2: Examples of C–H Activation for Isoquinoline Synthesis

| Directing Group | Catalyst | Coupling Partner | Position Functionalized | Ref. |

| Imine | [Rh(cod)₂]BF₄ | Diphenylacetylene | C8 | core.ac.uk |

| O-pivaloyl oxime | [RhCpCl₂]₂ | Acryloylsilane | C8 | researchgate.net |

| Amidine | [RhCpCl₂]₂ | Internal Alkyne | C8 | core.ac.uk |

| N-Alkyl (via salt) | (MeO)₃P (photochemical) | Alkyl Halide | C5/C7 (meta) | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. tandfonline.com For isoquinoline synthesis, this often involves developing solvent-free reactions or utilizing environmentally benign solvents like water. niscpr.res.in

The development of synthetic protocols that operate under solvent-free conditions or in water is a key goal of green chemistry, as it minimizes volatile organic compound (VOC) emissions and simplifies product purification.

Solvent-Free Synthesis:

One-pot, solvent-free methods have been reported for synthesizing complex isoquinoline derivatives. For example, a four-component reaction between isatin, homophthalic anhydride, an isocyanide, and an aldehyde can produce indolo[1,2-b]isoquinoline derivatives without any catalyst or solvent. nih.gov

Another approach describes the reaction of isoquinoline with phenacyl bromides and dialkyl acetylenedicarboxylates under solvent-free conditions at 50°C to generate pyrrolo[2,1-a]isoquinoline (B1256269) dicarboxylates in high yields. researchgate.net

Zeolites, which are heterogeneous and reusable catalysts, have been used for the solvent-free synthesis of quinolines, a related class of heterocycles, suggesting potential applicability to isoquinoline synthesis. rsc.org

Aqueous Methodologies:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. A highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been successfully performed in water to give isoquinolines and their N-oxides. nih.gov This method avoids organic solvents, additives, and ligands, showcasing high atom economy. nih.gov

Microwave-assisted synthesis in aqueous media has also been explored. The use of recyclable catalysts, such as Ru(II) in polyethylene (B3416737) glycol (PEG-400), provides a green route to isoquinoline derivatives via C-H/N-N bond activation. niscpr.res.in This system allows for simple product extraction and reuse of the catalyst. niscpr.res.in

These green approaches offer more sustainable and environmentally friendly alternatives to traditional synthetic methods that often rely on harsh conditions and hazardous organic solvents. tandfonline.comniscpr.res.in

Catalyst-Free or Recyclable Catalyst Systems

The development of synthetic routes that either eliminate the need for a catalyst or employ a recyclable catalyst is a cornerstone of modern green chemistry. These approaches aim to reduce waste, minimize the use of often toxic and expensive heavy metals, and simplify purification processes. Significant progress has been made in applying these principles to the synthesis of isoquinoline derivatives.

Catalyst-Free Systems: Brominative Annulation

A noteworthy advancement in the catalyst-free synthesis of 4-bromoisoquinolines is the brominative annulation of 2-alkynyl arylimidates. This method utilizes a simple hypervalent iodine reagent, such as Phenyliodine diacetate (PIDA), as a mild oxidant in conjunction with a bromine source like potassium bromide. The reaction proceeds at room temperature and avoids the use of any metal catalyst, offering an efficient and clean route to a variety of 4-bromoisoquinoline derivatives. acs.orgnih.gov

The process involves an in situ-generated transient bromoiodane that mediates the brominative annulation through a 6-endo-dig aza cyclization. acs.org This methodology has demonstrated high functional group tolerance, providing a versatile tool for accessing valuable halogenated isoquinolines. acs.orgnih.gov A catalytic version of this protocol has also been developed, employing a catalytic amount of iodobenzene (B50100) with a co-oxidant. acs.org

Detailed Research Findings:

The synthesis of various 4-bromoisoquinoline derivatives has been successfully achieved using this metal-free approach. The reaction conditions typically involve the 2-alkynyl arylimidate substrate, PIDA, and KBr in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature. The reaction times are generally short, and the yields are often excellent.

Below is a table summarizing the synthesis of several 4-bromoisoquinoline analogs using this catalyst-free method.

| Entry | Substrate (2-alkynyl arylimidate) | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | N-(4-methylphenyl)-2-(phenylethynyl)benzimidate | 4-Bromo-1-(4-methylphenyl)-3-phenylisoquinoline | PIDA (1.2 equiv), KBr (2.0 equiv), DCM, rt, 2h | 92 | acs.org |

| 2 | N-phenyl-2-((4-methylphenyl)ethynyl)benzimidate | 4-Bromo-6-methyl-1,3-diphenylisoquinoline | PIDA (1.2 equiv), KBr (2.0 equiv), DCM, rt, 2h | 95 | acs.org |

| 3 | N-(4-chlorophenyl)-2-(p-tolylethynyl)benzimidate | 4-Bromo-1-(4-chlorophenyl)-6-methyl-3-p-tolylisoquinoline | PIDA (1.2 equiv), KBr (2.0 equiv), DCM, rt, 2.5h | 93 | acs.org |

| 4 | N-(4-methoxyphenyl)-2-((4-fluorophenyl)ethynyl)benzimidate | 4-Bromo-3-(4-fluorophenyl)-1-(4-methoxyphenyl)isoquinoline | PIDA (1.2 equiv), KBr (2.0 equiv), DCM, rt, 3h | 89 | acs.org |

This table is interactive. Click on the headers to sort the data.

Recyclable Catalyst Systems

The use of recyclable catalysts offers a sustainable alternative to traditional synthetic methods, combining the efficiency of catalysis with the economic and environmental benefits of catalyst reuse.

Ruthenium(II)/Polyethylene Glycol (PEG) System:

A highly effective and recyclable catalytic system for the synthesis of isoquinolines involves the use of a Ruthenium(II) complex, such as [Ru(p-cymene)Cl2]2, in polyethylene glycol (PEG-400) as a biodegradable solvent. ajgreenchem.comniscpr.res.inajgreenchem.com This homogeneous catalytic system promotes the annulation of various starting materials, such as N-tosylhydrazones or benzophenone (B1666685) hydrazones with alkynes, via C-H/N-N bond activation to yield substituted isoquinolines. acs.orgniscpr.res.in

The advantages of this protocol include high atom economy, a simple extraction procedure for product isolation, and the ability to reuse the expensive ruthenium-based catalyst for several cycles without a significant loss of activity. acs.orgniscpr.res.in The reaction tolerates a wide range of functional groups on the substrates, making it a versatile method for generating a library of isoquinoline derivatives. ajgreenchem.comajgreenchem.com

Nafion® NR50 Catalysis:

Nafion® NR50, a perfluorinated resin-sulfonic acid, has emerged as a robust and recyclable heterogeneous acid catalyst for various organic transformations, including the synthesis of isoquinolines. rsc.orgconsensus.app In one approach, Nafion® NR50 catalyzes the reaction of 2-alkynylbenzaldehydes with a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation to produce 3-substituted isoquinolines in excellent yields. rsc.org

This method is notable for being transition-metal-free and for the ease of catalyst recovery and reuse. rsc.org The use of microwave irradiation often leads to significantly reduced reaction times. mdpi.com While a direct application for this compound synthesis has not been detailed, the broad substrate scope for halogenated and alkyl-substituted starting materials suggests its potential applicability. rsc.orgmdpi.com

Detailed Research Findings:

The following table provides representative examples of substituted isoquinolines synthesized using these recyclable catalytic systems, illustrating their applicability to structural analogs of this compound.

| Entry | Catalytic System | Starting Materials | Product | Reaction Conditions | Yield (%) | Recyclability (Cycles) | Reference |

| 1 | Ru(II)/PEG-400 | Benzophenone hydrazone, Diphenylacetylene | 1,3,4-Triphenylisoquinoline | [Ru(p-cymene)Cl2]2 (5 mol%), Cu(OAc)2 (1 equiv), AgSbF6 (20 mol%), PEG-400, 110°C, 10h | 90 | 4 | ajgreenchem.com |

| 2 | Ru(II)/PEG-400 | 4-Methyl-N'-(1-phenylethylidene)benzenesulfonohydrazide, Diphenylacetylene | 1,3-Diphenyl-7-methylisoquinoline | [Ru(p-cymene)Cl2]2 (5 mol%), NaOAc (2 equiv), PEG-400, 120°C, 12h | 85 | 4 | rsc.org |

| 3 | Nafion® NR50 | 2-(Phenylethynyl)benzaldehyde, HMDS | 3-Phenylisoquinoline | Nafion® NR50 (10 mol%), EtOH, MW, 120°C, 30 min | 95 | 5 | rsc.org |

| 4 | Nafion® NR50 | 2-((4-Chlorophenyl)ethynyl)benzaldehyde, HMDS | 3-(4-Chlorophenyl)isoquinoline | Nafion® NR50 (10 mol%), EtOH, MW, 120°C, 30 min | 92 | 5 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Reactivity and Derivatization Pathways of 4 Bromo 6 Methylisoquinoline

Chemical Transformations Involving the C4 Bromine Substituent

The bromine atom at the C4 position of the isoquinoline (B145761) ring is a key functional group that dictates much of the compound's reactivity. Its presence allows for a variety of chemical transformations, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, combined with the presence of the bromine atom, makes the C4 position susceptible to nucleophilic attack. While specific examples for 4-bromo-6-methylisoquinoline are not extensively detailed in the provided search results, the general reactivity of 4-bromoisoquinolines suggests that it can undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom. The feasibility and rate of these reactions are influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles are generally required to displace the bromide ion.

Transition Metal-Catalyzed Cross-Coupling Reactivity at C4

The C4-bromo substituent serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from the this compound scaffold.

The bromine atom at the C4 position facilitates palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. acs.org These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at this position.

Suzuki Coupling: In a Suzuki coupling, this compound can be reacted with an organoboron compound, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond between the C4 position of the isoquinoline and the organic group from the organoboron reagent.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is valuable for synthesizing alkynyl-substituted isoquinolines, which can be further functionalized. A study demonstrated the successful Sonogashira coupling of 4-bromoisoquinolines. acs.org

A summary of representative cross-coupling reactions at the C4 position is presented below:

| Reaction Type | Reagents | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 4-Aryl-6-methylisoquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-6-methylisoquinoline |

The C4-bromo substituent can also be utilized in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond, leading to the synthesis of 4-amino-6-methylisoquinoline derivatives. These reactions typically involve reacting the bromo compound with an amine in the presence of a palladium catalyst and a strong base.

Furthermore, other heteroatom coupling reactions can be envisaged at the C4 position, enabling the introduction of oxygen, sulfur, and phosphorus-containing moieties, although specific examples for this compound were not prominent in the search results.

Arylation and Alkynylation Reactions

Reactions of the C6 Methyl Group

The methyl group at the C6 position of the isoquinoline ring offers another site for chemical modification, primarily through oxidation reactions.

Oxidation Reactions of the Methyl Group

The methyl group at the C6 position can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid, yielding 4-bromo-isoquinoline-6-carboxylic acid. Milder oxidizing agents can be used to obtain the corresponding aldehyde. These transformations provide a route to further functionalize the 6-position of the isoquinoline ring system.

A summary of potential oxidation reactions of the C6 methyl group is provided below:

| Oxidizing Agent | Product Functional Group |

| Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid (-COOH) |

| Mild Oxidizing Agent | Aldehyde (-CHO) |

Alkylation and Condensation Reactions

The this compound scaffold can undergo alkylation and condensation reactions, leveraging the reactivity of both the isoquinoline ring and the labile 4-bromo substituent.

Alkylation:

While direct C-H alkylation of the isoquinoline core is challenging, metal-free C-4 alkylation of the isoquinoline skeleton has been achieved using a temporary dearomatization strategy. This method involves the use of benzoic acid as a nucleophilic reagent and a vinyl ketone as the electrophile. researchgate.netacs.org The reaction proceeds via the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate, which then undergoes a conjugate addition with the vinyl ketone, followed by elimination to restore aromaticity. acs.org Research has shown that isoquinoline substrates bearing bromo substituents at the C-5 through C-8 positions are compatible with these conditions, suggesting that this compound could be a viable substrate for this transformation. researchgate.netacs.org

A potential reaction pathway for the C-4 alkylation of a related bromo-substituted isoquinoline is summarized below.

| Substrate | Reagents | Conditions | Product | Yield | Ref |

| Isoquinoline | Methyl vinyl ketone, Benzoic acid | MeCN, 80 °C | 4-(3-Oxobutyl)isoquinoline | - | acs.org |

| 6-Bromoisoquinoline | Methyl vinyl ketone, Benzoic acid | MeCN, 80 °C | 6-Bromo-4-(3-oxobutyl)isoquinoline | 51% | acs.org |

Condensation Reactions:

The bromine atom at the C-4 position is susceptible to nucleophilic aromatic substitution, facilitating condensation reactions with various nucleophiles, particularly amines. In a study on the closely related 4-bromo-1-methylisoquinoline (B35474), the bromo group was readily displaced by ammonium (B1175870) hydroxide (B78521) and primary amines to yield the corresponding 4-amino derivatives. nih.govresearchgate.net These reactions typically require elevated temperatures and are performed in a sealed vessel to contain the volatile amine reagents. This reactivity highlights a key pathway for functionalizing the C-4 position of the isoquinoline core. nih.govresearchgate.net

The following table details the condensation of 4-bromo-1-methylisoquinoline with different amines.

| Reactant | Reagent | Conditions | Product | Yield | Ref |

| 4-Bromo-1-methylisoquinoline | Ammonium hydroxide | 150-160 °C, 48 h | 4-Amino-1-methylisoquinoline | 82% | nih.gov |

| 4-Bromo-1-methylisoquinoline | Methylamine (40% aq.) | 150-160 °C, 48 h | 4-(Methylamino)-1-methylisoquinoline | 80% | nih.gov |

| 4-Bromo-1-methylisoquinoline | Ethylamine (70% aq.) | 150-160 °C, 48 h | 4-(Ethylamino)-1-methylisoquinoline | 85% | nih.gov |

Ring System Modifications and Annulations of this compound

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the isoquinoline core itself can participate in cycloaddition reactions, leading to novel polycyclic structures.

Expansion to Fused Polycyclic Systems

A key strategy for expanding the this compound system involves a multi-step sequence culminating in a Diels-Alder annulation. Research has demonstrated the synthesis of 1-chloro-6-bromo-4-methylisoquinoline-5,8-quinone, a derivative of the title compound, which serves as a potent dienophile. researchgate.net

The synthesis begins with the appropriate substituted acetophenone (B1666503) and proceeds through several intermediates to construct the isoquinoline-5,8-quinone core. This quinone derivative then undergoes a regioselective Diels-Alder condensation with a suitable diene, such as homophthalic anhydride. researchgate.net This reaction specifically yields a tetracyclic chloroquinone, 1-chloro-6-hydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinone, demonstrating a powerful method for constructing complex, fused polycyclic aromatic systems from the isoquinoline framework. researchgate.net

| Dienophile | Diene | Conditions | Product | Yield | Ref |

| 6-Bromo-1-chloro-4-methylisoquinoline-5,8-quinone | Homophthalic anhydride | Sodium hydride, THF | 1-Chloro-6-hydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinone | 77% | researchgate.net |

Formation of Imidazo- and Pyrrolo-Fused Isoquinolines

The synthesis of imidazo- and pyrrolo-fused isoquinolines from this compound can be achieved through transition-metal-catalyzed cross-coupling and subsequent cyclization reactions. The 4-bromo substituent is an ideal handle for creating the necessary C-C and C-N bonds to build the additional heterocyclic rings.

Imidazo-Fused Isoquinolines:

The construction of an imidazo[2,1-a]isoquinoline (B1217647) scaffold can be envisioned through a domino Sonogashira coupling and cyclization sequence. nih.gov In this approach, this compound would first undergo a palladium-copper-catalyzed Sonogashira coupling with a terminal alkyne bearing a protected amino group. beilstein-journals.orgwikipedia.org Following deprotection, the resulting amino-alkynyl isoquinoline intermediate would undergo an intramolecular N-H addition across the triple bond, furnishing the fused imidazo[2,1-a]isoquinoline system. nih.gov

Pyrrolo-Fused Isoquinolines:

The synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through several palladium-catalyzed annulation strategies. One prominent method is the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. wikipedia.orgub.edunih.gov To apply this to the isoquinoline system, this compound could first be converted to a 4-amino-6-methylisoquinoline derivative via a Buchwald-Hartwig amination. organic-chemistry.org The resulting aminoisoquinoline, which is analogous to an o-haloaniline, could then undergo a palladium-catalyzed heteroannulation with an alkyne to construct the fused pyrrole (B145914) ring.

Alternatively, a more direct palladium-catalyzed [3+2] cycloaddition/aromatization tandem reaction can be employed. This involves the reaction of the isoquinoline with an azodicarboxylate to form an ylide, which then reacts with an alkyne. While not demonstrated specifically on this compound, this methodology is a powerful tool for constructing the pyrrolo[2,1-a]isoquinoline (B1256269) core.

The table below outlines a general, established pathway for the synthesis of pyrrolo-fused systems from a bromo-substituted heterocycle via Sonogashira coupling and subsequent cyclization.

| Substrate | Reagent 1 | Reagent 2 | Conditions | Product Type | Ref |

| 4-Bromo-N-sulfonated amine | Terminal Alkyne | Base (e.g., NaH) | 1. Pd/Cu catalyst (Sonogashira) 2. Basic workup (Cyclization) | N-Sulfonated pyrrolo-fused heterocycle | synarchive.com |

Structure Activity Relationship Sar and Structural Optimization Studies with 4 Bromo 6 Methylisoquinoline As a Core Scaffold

Influence of C4 Bromine and C6 Methyl Substituents on Biological Activity

The C4-bromo substituent is a key feature. Halogens like bromine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. The bromine atom's position on the ring also enhances reactivity for electrophilic substitution, making it a useful handle for further chemical modifications, such as Suzuki-Miyaura reactions to introduce aryl or heteroaryl groups. However, the influence of a C4-bromo group is target-dependent. In some contexts, such as the development of TNFα inhibitors, the addition of a bromo substituent to the isoquinoline (B145761) ring has been shown to cause a significant loss of activity. acs.org Conversely, studies on C4-substituted isoquinolines have demonstrated that this position is pivotal for cytotoxic action against cancer cells. For instance, research involving the synthesis of C4-substituted isoquinoline amides has shown that modifications at this site can lead to compounds with notable activity against human non-small cell lung cancer lines. researchgate.net

The combined effect of the C4-bromo and C6-methyl groups creates a unique electronic and steric landscape. The interplay between the electron-withdrawing nature of the bromine and the electron-donating methyl group, along with their respective sizes and positions, is a central theme in the optimization of lead compounds based on this scaffold.

Table 1: Influence of Substituents on the Biological Properties of Isoquinoline Derivatives

| Substituent/Position | Influence on Properties | Research Context/Example | Citation |

|---|---|---|---|

| Bromine (C4) | Increases lipophilicity, enhances membrane permeability. | General observation for halogenated compounds. | |

| Enhances reactivity for electrophilic substitution. | Useful for Suzuki-Miyaura coupling reactions. | ||

| Can lead to loss of activity for specific targets. | Observed in the development of TNFα inhibitors. | acs.org | |

| Critical for cytotoxic activity in certain cancer cells. | C4-substituted amides showed activity in lung cancer lines. | researchgate.net | |

| Methyl (C6) | Improves lipophilicity, potentially aiding cellular uptake. | General principle in medicinal chemistry. | |

| Can introduce steric hindrance, affecting target binding. | Steric effects influence molecular interactions. |

Analog Design and Rational Drug Discovery Leveraging the Isoquinoline Core

The isoquinoline nucleus is a cornerstone in rational drug design, valued for its rigid structure and ability to present substituents in well-defined spatial orientations. researchgate.netacs.org The 4-Bromo-6-methylisoquinoline scaffold is an exemplary starting point for analog design, where systematic structural modifications are made to enhance potency and selectivity for a specific biological target.

Rational drug design strategies often employ the isoquinoline core to develop inhibitors for various enzymes or receptors. nih.gov For example, isoquinoline derivatives have been explored as inhibitors of KRASG12C, where a 1-amino-3-aryl isoquinoline scaffold was designed using structure-based methods. nih.gov Similarly, the scaffold is integral to the design of anticancer agents that may function through mechanisms like apoptosis induction or inhibition of tubulin polymerization. researchgate.net

Analog design using the this compound core would typically involve several strategies:

Modification at the C4 Position: The bromine atom serves as a versatile synthetic handle. It can be replaced with various other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille coupling) to explore how different substituents at this position affect biological activity. acs.org A study on the structural optimization of lycobetaine derivatives for activity against neuroendocrine prostate cancer cells involved extensive investigation at the C4-position of the isoquinoline ring, leading to the discovery of a potent analog. mdpi.com

Variation of the C6-Substituent: While this specific scaffold has a methyl group, analog design would involve synthesizing derivatives with other groups at the C6 position (e.g., chloro, fluoro, methoxy) to probe the electronic and steric requirements of the target binding site. acs.org

Bioisosteric Replacement: Replacing the bromine or methyl groups with other atoms or groups that have similar physical or chemical properties (bioisosteres) is a common tactic to improve pharmacological properties. nih.gov

The process is iterative, involving the synthesis of a library of analogs followed by biological evaluation. The resulting structure-activity relationship (SAR) data then guide the design of the next generation of compounds with improved properties. japsonline.com

Table 2: Examples of Rational Drug Design Based on the Isoquinoline Scaffold

| Drug Target/Disease Area | Design Strategy | Result/Finding | Citation |

|---|---|---|---|

| KRASG12C (Cancer) | Structure-based design of 1-amino-3-aryl isoquinolines. | Identification of two novel lead compounds with inhibitory activity. | nih.gov |

| Neuroendocrine Prostate Cancer | Structural optimization and SAR studies of 4-aryl-substituted isoquinolines. | Discovery of compound 46 with potent antiproliferative activity and high selectivity. | mdpi.com |

| AKR1C3 (Prostate Cancer) | QSAR modeling of isoquinoline derivatives. | Models indicated that electron-withdrawing groups at C5 and C6 were favorable for activity. | japsonline.com |

| Thymidine Phosphorylase | Synthesis of isoquinoline-based oxadiazole derivatives. | SAR study showed that substitutions on an attached phenyl ring greatly affected inhibitory activity. | bohrium.com |

Conformational Analysis and Bioactive Conformations in Isoquinoline Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" that allows it to bind effectively to its target. Conformational analysis—the study of the different spatial arrangements of atoms that a molecule can adopt—is therefore a critical aspect of drug design involving isoquinoline derivatives. nih.gov

The rigidity of the fused bicyclic isoquinoline ring system limits its own conformational flexibility, but the substituents attached to it can have various spatial orientations. For derivatives of this compound, the key conformational questions would revolve around the orientation of any larger groups synthesized at the C4 position.

Techniques used for conformational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies in solution can reveal the presence of different conformers, for example, those characterized by a cis or trans bond geometry in flexible side chains attached to the isoquinoline core. nih.gov

X-ray Crystallography: This technique provides a precise 3D structure of the molecule in its solid state, offering a snapshot of a low-energy conformation. nih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) and other molecular modeling methods are used to calculate the energies of different possible conformations, predict the most stable ones, and understand the molecule's shape and electronic properties. mdpi.com

Studies have shown that for isoquinoline derivatives, even subtle changes in structure can lead to significant changes in the preferred conformation, which in turn affects biological activity. researchgate.net For example, the delta selectivity and antagonism of certain opioid peptides containing a tetrahydroisoquinoline unit were attributed to a specific bioactive conformation of the Tyr-Tic unit. nih.gov Similarly, the twisted molecular conformations of some 1,7/8-substituted isoquinolines are directly related to their dual-state emission properties. rsc.org Understanding the preferred conformations of this compound analogs is essential for designing molecules that can fit optimally into a target's binding site and elicit the desired biological response.

Mechanistic Biological and Pharmacological Investigations of 4 Bromo 6 Methylisoquinoline Derivatives

Anti-Cancer Activities and Molecular Mechanisms

Derivatives of the 4-bromo-6-methylisoquinoline framework have emerged as a promising class of compounds in oncology research. Their therapeutic potential stems from their ability to interfere with critical cellular processes that govern cancer cell proliferation, survival, and metastasis. The mechanisms of action are multifaceted, involving the modulation of the cell cycle, induction of programmed cell death (apoptosis), inhibition of key enzymes, and interference with signal transduction pathways.

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of malignant cells. Certain isoquinoline (B145761) derivatives have demonstrated the ability to arrest the cell cycle at specific checkpoints, preventing cancer cells from proceeding through division. For instance, studies on isoquinoline derivatives, such as those derived from the natural product lycobetaine, have shown that they can effectively induce a G1 phase cell cycle arrest in neuroendocrine prostate cancer cells. mdpi.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

In addition to halting cell proliferation, inducing apoptosis is a key mechanism for eliminating cancer cells. Several isoquinoline-based compounds have been reported to trigger this programmed cell death pathway. smolecule.com The process is often mediated through the activation of key executioner enzymes like caspases. For example, derivatives of 2-methylisoquinoline-1,3(2H,4H)-dione have been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis by these compounds suggests they can effectively activate the intrinsic or extrinsic cell death pathways, leading to the selective destruction of tumor cells. mdpi.comsmolecule.com

Enzymes that play a crucial role in cell proliferation and survival are prime targets for anti-cancer drugs. Isoquinoline derivatives have been identified as potent inhibitors of several such enzymes.

Protein Arginine Methyltransferase 3 (PRMT3) Inhibition: PRMT3 is an enzyme that catalyzes the methylation of arginine residues on various proteins, playing a role in ribosome biogenesis and cell signaling. nih.gov Its overexpression has been linked to certain cancers. A series of potent and selective allosteric inhibitors of PRMT3 have been developed based on the isoquinoline scaffold. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the isoquinoline ring are critical for inhibitory activity. nih.govacs.org These inhibitors bind to an allosteric site on the enzyme, rather than the active site, providing a high degree of selectivity over other methyltransferases. nih.gov This selectivity minimizes off-target effects, a desirable characteristic for any therapeutic agent.

Table 1: PRMT3 Inhibition by Isoquinoline Derivatives

| Compound Type | Target Enzyme | Mechanism of Inhibition | Selectivity |

|---|

Topoisomerase I Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription. Inhibitors of these enzymes, known as topoisomerase poisons, can lead to DNA damage and cell death in rapidly dividing cancer cells. While direct studies on this compound are limited, related polycyclic aromatic alkaloids containing the isoquinoline core, such as certain lamellarin derivatives, are known to target and inhibit topoisomerase I. acs.org Furthermore, compounds like neoamphimedine, which is structurally related, act as potent inhibitors of the related enzyme, topoisomerase IIα. acs.org This suggests that the broader class of isoquinoline-containing compounds has the potential to interfere with DNA replication machinery.

Cancer progression is often driven by aberrant signaling pathways. Isoquinoline derivatives can interfere with these pathways by binding to specific receptors or modulating downstream signaling components.

Some pyridoacridine alkaloids, which share structural similarities, have shown affinity for adenosine (B11128) (A1 and A2A) and benzodiazepine (B76468) receptors, indicating potential neuromodulatory or signaling effects. acs.org More directly relevant to cancer, certain isoquinoline derivatives act as potent and selective ligands for the sigma-2 (σ2) receptor, which is overexpressed in many tumor types and is implicated in cell proliferation and death. rsc.org

Furthermore, the signaling pathways regulated by kinases are common targets. While not specific to this compound, related quinoline (B57606) derivatives have been shown to inhibit receptor tyrosine kinases like c-Met, EGFR, and VEGF receptors, which are crucial for tumor growth, angiogenesis, and metastasis. nih.gov Another mechanism involves the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4. google.com BET proteins are epigenetic readers that regulate the transcription of key oncogenes like MYC. Inhibitors targeting BET proteins can disrupt the transcription of these growth-promoting genes, offering a powerful therapeutic strategy. nih.gov

Enzyme Inhibition Profiles (e.g., Topoisomerase I, Protein Arginine Methyltransferase 3)

Antimicrobial and Antifungal Activity Mechanisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Isoquinoline derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. smolecule.comacs.orgnih.gov

A promising strategy for developing new antibiotics is to target essential bacterial processes that are absent in eukaryotes. One such target is the bacterial cell division protein FtsZ. FtsZ is a homolog of eukaryotic tubulin and polymerizes to form the Z-ring, a structure that is critical for bacterial cytokinesis.

Certain 3-phenyl substituted isoquinoline derivatives have been identified as potent inhibitors of FtsZ. nih.gov These compounds have been shown to bind to Staphylococcus aureus FtsZ (SaFtsZ), stabilize the FtsZ polymers, and inhibit the enzyme's GTPase activity, which is essential for the dynamic nature of the Z-ring. nih.gov By disrupting FtsZ function, these isoquinoline derivatives effectively block bacterial cell division, leading to cell death. This targeted mechanism makes them attractive candidates for development as novel antibacterial agents, particularly against problematic pathogens like methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: FtsZ Inhibition by Isoquinoline Derivatives

| Compound Class | Target Protein | Molecular Effect | Outcome |

|---|

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. nih.gov Compounds that can either prevent biofilm formation or disrupt existing biofilms are of great therapeutic interest.

Derivatives incorporating the isoquinoline structure have shown significant antibiofilm activity. For example, certain 3-amidocoumarins, where a bromo-substitution was found to enhance activity, have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa. mdpi.com The mechanism is thought to involve the quenching of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.govmdpi.com By interfering with QS signaling, these compounds can prevent the establishment of the biofilm structure without necessarily killing the planktonic bacteria, which may reduce the selective pressure for resistance development. plos.org While direct membrane disruption by this compound itself is not well-documented, the general ability of related heterocyclic compounds to interact with and disrupt bacterial membranes is a recognized antimicrobial mechanism. ethernet.edu.et

Bacterial Cell Division Protein Targets (e.g., FtsZ)

Other Pharmacological Activities and Mechanistic Elucidation

The isoquinoline scaffold is a key structural motif in numerous natural and synthetic compounds that display significant biological activities. Research into various substituted isoquinolines has uncovered their potential to modulate inflammatory and neurodegenerative processes.

Isoquinoline derivatives have been identified as possessing anti-inflammatory properties through various mechanisms. These compounds can influence the production and signaling of key inflammatory mediators.

One area of investigation has been the inhibitory effect of isoquinoline alkaloids on the production of nitric oxide (NO) in activated immune cells. For example, certain simple isoquinoline alkaloids have demonstrated significant inhibitory effects on NO production in overactivated BV2 microglial cells. This suggests a potential mechanism for reducing neuroinflammation.

Furthermore, some isoquinoline derivatives have been shown to reduce inflammatory markers in vitro. For instance, studies on 1-bromo-6-(trifluoromethyl)isoquinoline, a related halogenated isoquinoline, have indicated its ability to decrease the levels of inflammatory markers, although specific markers and pathways were not detailed in the available literature. The isoquinoline ring system is a common feature in compounds that exhibit a range of pharmacological activities, including anti-inflammatory effects. researchgate.net

Research into dactylicapnosines, which are reconstructed aporphine (B1220529) alkaloids containing an isoquinoline core, has shown significant in vivo anti-inflammatory effects by inhibiting the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2).

| Compound/Derivative Class | Observed Anti-inflammatory Effect | Potential Mechanism of Action |

| Simple Isoquinoline Alkaloids | Inhibition of nitric oxide (NO) production in BV2 microglial cells. | Reduction of inflammatory mediator synthesis. |

| 1-Bromo-6-(trifluoromethyl)isoquinoline | Reduction of in vitro inflammatory markers. | Modulation of inflammatory signaling pathways. |

| Dactylicapnosines | Inhibition of TNF-α, IL-1β, and PGE2 expression. | Downregulation of pro-inflammatory cytokine and mediator production. |

This table presents findings from studies on various isoquinoline derivatives, suggesting potential anti-inflammatory activities for related compounds.

The neuroprotective potential of isoquinoline derivatives is an active area of research, with studies pointing to multiple mechanisms of action that could be relevant for neurodegenerative diseases. smolecule.commdpi.com

Certain isoquinoline alkaloids, such as tetrandrine, have demonstrated neuroprotective effects by regulating calcium (Ca²⁺) and potassium (K⁺) channels. mdpi.com This regulation helps to maintain intracellular calcium homeostasis and reduces neuronal and glial cell damage that can result from Ca²⁺ overload. mdpi.com

Another important neuroprotective mechanism associated with isoquinoline derivatives is the modulation of mitochondrial function. Mitochondrial dysfunction is considered an early event in the pathogenesis of neurodegenerative conditions like Alzheimer's disease. nih.gov Ligands of the translocator protein (TSPO), a mitochondrial protein, have shown neuroprotective activity. Some isoquinoline derivatives have been identified as TSPO ligands, capable of restoring mitochondrial membrane potential and ATP production under conditions of amyloid-β-induced mitochondrial toxicity. nih.gov These compounds have also been shown to improve learning and memory in animal models of Alzheimer's disease. nih.gov

Autophagy regulation is another pathway through which isoquinoline alkaloids may exert neuroprotective effects. mdpi.com For example, tetrahydropalmatine (B600727) has been found to reactivate the PI3K/AKT/mTOR pathway, which can reduce the level of autophagy in response to injury. mdpi.com

| Compound/Derivative Class | Observed Neuroprotective Effect | Potential Mechanism of Action |

| Tetrandrine | Reduction of neuronal and glial cell damage. mdpi.com | Regulation of Ca²⁺ and K⁺ channels, maintenance of calcium homeostasis. mdpi.com |

| Isoquinoline-based TSPO Ligands | Restoration of mitochondrial membrane potential and ATP production. nih.gov | Modulation of mitochondrial function, blocking the formation of the mitochondrial permeability transition pore. nih.gov |

| Tetrahydropalmatine | Reduction of autophagy levels after injury. mdpi.com | Reactivation of the PI3K/AKT/mTOR signaling pathway. mdpi.com |

This table summarizes the neuroprotective mechanisms observed for various isoquinoline derivatives, indicating potential avenues of action for related compounds.

Applications in Advanced Materials Science and Catalysis Featuring 4 Bromo 6 Methylisoquinoline

Role as a Ligand in Organometallic Catalysis

The isoquinoline (B145761) moiety is a well-established N-donor ligand in coordination chemistry. The specific substitution pattern of 4-bromo-6-methylisoquinoline, with an electron-withdrawing bromine atom and an electron-donating methyl group, allows for fine-tuning of the electronic properties of the nitrogen atom. This modulation influences the strength and nature of the coordination bond with a metal center, which is critical for its application in organometallic catalysis.

The design of metal complexes using this compound as a ligand is pivotal for tailoring catalysts for specific reactions. The nitrogen atom of the isoquinoline ring can coordinate to a variety of transition metals, such as ruthenium, cobalt, nickel, and copper, to form stable complexes. spuvvn.edugoogle.com The bromo-substituent at the 4-position can be leveraged in several ways. It can remain as part of the ligand to influence the electronic environment of the metal center, or it can serve as a handle for creating more complex, multidentate ligand systems through reactions like Suzuki-Miyaura cross-coupling. researchgate.net

For instance, Schiff base ligands derived from substituted precursors are known to form stable complexes with Co(II), Ni(II), and Cu(II). spuvvn.edu Similarly, thiosemicarbazones derived from related isoquinolines, such as 4-bromo-1-methylisoquinoline (B35474), have been used to synthesize metal complexes. researchgate.net These complexes often exhibit specific geometries, such as tetrahedral or distorted octahedral, which are crucial for their catalytic activity. spuvvn.eduresearchgate.net The design process involves selecting a metal and modifying the ligand to achieve the desired reactivity, for example, in oxidation, reduction, or cross-coupling reactions. acs.org Ruthenium-based complexes, in particular, are effective catalysts for various organic transformations, including the synthesis of N-containing heterocycles. google.comcsic.es

Table 1: Potential Metal Complexes and Their Target Transformations

| Metal Center | Potential Ligand System | Target Chemical Transformation |

|---|---|---|

| Palladium (Pd) | This compound | Cross-coupling reactions (e.g., Suzuki, Sonogashira) researchgate.netacs.org |

| Ruthenium (Ru) | Bidentate ligand from this compound | Oxidative coupling, Isomerization google.comcsic.es |

| Copper (Cu) | Schiff base from this compound | C-N coupling, Amidation spuvvn.eduresearchgate.net |

| Nickel (Ni) | This compound | Cross-coupling, Reduction reactions |

This table is illustrative and based on the catalytic activities of related isoquinoline and bromo-substituted aromatic complexes.

The substituents on the isoquinoline ring directly impact the performance and selectivity of the corresponding metal catalyst. The electron-withdrawing nature of the bromine atom at the 4-position can enhance the Lewis acidity of the coordinated metal center, potentially increasing its catalytic activity. Conversely, the electron-donating methyl group at the 6-position can modulate the electron density on the metal, influencing substrate binding and reaction pathways.

Design of Metal Complexes for Specific Chemical Transformations

Precursor for Optoelectronic and Functional Materials

The rigid, aromatic structure of this compound makes it an attractive building block for functional materials. Its derivatives, particularly isoquinolinium salts, are known to possess interesting photophysical properties, such as fluorescence, making them valuable for optoelectronic applications. smolecule.com

The bromine atom on the this compound ring is a key functional group that enables its incorporation into polymer chains. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These reactions allow for the formation of new carbon-carbon bonds, effectively "stitching" the isoquinoline unit into a larger polymer backbone. This integration can impart the desirable properties of the isoquinoline moiety—such as thermal stability, rigidity, and specific electronic characteristics—to the resulting polymer. While specific research detailing the integration of this compound into polymers is not extensively documented, the chemical reactivity of the bromo-aryl group is a well-established method for the synthesis of conjugated polymers used in organic electronics. Alkyl-substituted benzoquinones, for example, are known to undergo polymerization. researchgate.net

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. This compound is well-suited for this purpose due to several structural features. The planar aromatic isoquinoline core can participate in π-π stacking interactions, which are a primary driving force for the self-assembly of aromatic molecules. researchgate.net

Furthermore, the bromine atom can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as the nitrogen atom of another molecule. researchgate.net The strength of this interaction can be tuned by the electronic environment. Theoretical studies on similar haloarenes have shown that π-stacking interactions can significantly enhance the strength of halogen bonding. researchgate.net The interplay of π-π stacking and halogen bonding can lead to the formation of well-defined supramolecular architectures, such as co-crystals and liquid crystals. smolecule.comresearchgate.net The isoquinoline nitrogen itself can also act as a halogen bond acceptor, providing another dimension to its potential role in designing complex supramolecular systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromo-1-methylisoquinoline |

| Ruthenium |

| Cobalt |

| Nickel |

| Copper |

| Co(II) |

| Ni(II) |

| Cu(II) |

Advanced Analytical and Computational Studies for 4 Bromo 6 Methylisoquinoline

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are fundamental in confirming the identity and purity of 4-bromo-6-methylisoquinoline, as well as providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the connectivity of the protons. The aromatic protons on the isoquinoline (B145761) core exhibit characteristic shifts in the downfield region, typically between 7.0 and 9.0 ppm. The methyl group protons at the 6-position appear as a singlet in the upfield region, usually around 2.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the isoquinoline ring resonate in the aromatic region (120-160 ppm), with the carbon atom bonded to the bromine (C4) showing a characteristic shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon (C6-CH₃) signal appears at a much higher field. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively correlate the proton and carbon signals, confirming the precise substitution pattern on the isoquinoline ring. For instance, an HMBC experiment would show a correlation between the methyl protons and the C5, C6, and C7 carbons, solidifying the assignment of the methyl group to the 6-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~8.5-9.0 | - |

| H3 | ~7.5-8.0 | - |

| H5 | ~7.8-8.2 | - |

| H7 | ~7.4-7.8 | - |

| H8 | ~7.6-8.0 | - |

| 6-CH₃ | ~2.4-2.6 | ~20-25 |

| C1 | - | ~150-155 |

| C3 | - | ~120-125 |

| C4 | - | ~125-130 |

| C4a | - | ~135-140 |

| C5 | - | ~128-132 |

| C6 | - | ~138-142 |